molecular formula C20H30O4 B7779826 Dihexyl phthalate CAS No. 68610-82-2

Dihexyl phthalate

Cat. No.: B7779826
CAS No.: 68610-82-2
M. Wt: 334.4 g/mol
InChI Key: KCXZNSGUUQJJTR-UHFFFAOYSA-N
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Description

Dihexyl phthalate, also known as di-n-hexyl phthalate, is a phthalate ester formed from phthalic acid and hexanol. It is commonly used as a plasticizer in the production of polyvinyl chloride and other polymers to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, oily liquid with a faint odor and is known for its low volatility and high compatibility with various polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexyl phthalate is synthesized through the esterification of phthalic anhydride with hexanol. The reaction typically involves heating phthalic anhydride with hexanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The general reaction can be represented as follows:

Phthalic anhydride+2HexanolDihexyl phthalate+Water\text{Phthalic anhydride} + 2 \text{Hexanol} \rightarrow \text{this compound} + \text{Water} Phthalic anhydride+2Hexanol→Dihexyl phthalate+Water

Industrial Production Methods

In industrial settings, this compound is produced in large-scale reactors where phthalic anhydride and hexanol are continuously fed into the reactor. The reaction mixture is heated to the desired temperature, and the water formed is continuously removed to drive the reaction to completion. The crude product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Dihexyl phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

    Hydrolysis: this compound can be hydrolyzed in the presence of water and an acid or base catalyst to form phthalic acid and hexanol.

    Oxidation: Under oxidative conditions, this compound can be converted to phthalic acid and other oxidation products.

    Substitution: this compound can undergo substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

Dihexyl phthalate has several scientific research applications across various fields:

Mechanism of Action

Dihexyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. In biological systems, this compound can act as an endocrine disruptor by mimicking or interfering with the action of hormones. It can bind to hormone receptors, altering the normal signaling pathways and leading to various physiological effects .

Comparison with Similar Compounds

Dihexyl phthalate is similar to other phthalate esters such as diethyl phthalate, dibutyl phthalate, and di(2-ethylhexyl) phthalate. it is unique in its specific ester chain length, which imparts distinct physical and chemical properties.

Similar Compounds

This compound’s specific chain length provides a balance between flexibility and durability, making it suitable for various industrial applications.

Properties

IUPAC Name

dihexyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C20H30O4/c1-3-5-7-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3
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InChI Key

KCXZNSGUUQJJTR-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC
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Molecular Formula

C20H30O4
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DSSTOX Substance ID

DTXSID6025068
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Molecular Weight

334.4 g/mol
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Physical Description

Di-n-hexyl phthalate is a yellow-brown oily viscous liquid with a slight aromatic odor. Insoluble in water. (NTP, 1992), Clear oily liquid; [HSDB] Yellow-brown viscous liquid; [CAMEO] Clear colorless oily liquid; [MSDSonline], Yellow-brown oily viscous liquid with a slight aromatic odor.
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Boiling Point

662 °F at 735 mmHg (NTP, 1992), 210 °C at 5 mm Hg, 662 °F at 735 mmHg
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Flash Point

350 °F (NTP, 1992), 381 °F; 193 °C /(method not specified)/, 350 °F
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Solubility

Insoluble (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, In water, 0.05 mg/L at 25 °C
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Density

0.995 at 68 °F (NTP, 1992) - Less dense than water; will float, 1.010-1.016 at 20 °C/20 °C, 0.995
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Vapor Density

11.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 11.5 (Air = 1), 11.5
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Vapor Pressure

0.000014 [mmHg], 1.4X10-5 mm Hg at 25 °C
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Color/Form

Clear, oily liuid

CAS No.

84-75-3, 68515-50-4, 68610-82-2
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Melting Point

-72 °F (NTP, 1992), -58 °C, -72 °F
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Dihexyl phthalate

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